Cas no 37839-24-0 ((2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate)

(2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate structure
37839-24-0 structure
商品名:(2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
CAS番号:37839-24-0
MF:C55H78N2O12
メガワット:959.214020000001
CID:1486136
PubChem ID:6438326

(2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate 化学的及び物理的性質

名前と識別子

    • (2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
    • (2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]
    • C 27
    • Antibiotic C 27
    • Rifamycin, 3-(4-(dicyclohexylmethyl)-1-piperidinyl)-
    • 3-(4-(Dicyclohexylmethyl)-1-piperidinyl)rifamycin
    • [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[4-(Dicyclohexylmethyl)piperidin-1-yl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate
    • C-27
    • 37839-24-0
    • インチ: InChI=1S/C55H78N2O12/c1-29-17-16-18-30(2)54(65)56-44-45(57-26-23-38(24-27-57)40(36-19-12-10-13-20-36)37-21-14-11-15-22-37)50(63)41-42(49(44)62)48(61)34(6)52-43(41)53(64)55(8,69-52)67-28-25-39(66-9)31(3)51(68-35(7)58)33(5)47(60)32(4)46(29)59/h16-18,25,28-29,31-33,36-40,46-47,51,59-63H,10-15,19-24,26-27H2,1-9H3,(H,56,65)/b17-16+,28-25+,30-18-/t29-,31+,32+,33+,39-,46-,47+,51+,55-/m0/s1
    • InChIKey: MFKYMZPJPLASCH-UBTXCPQMSA-N
    • ほほえんだ: CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCC(CC5)C(C6CCCCC6)C7CCCCC7)O)O)C

計算された属性

  • せいみつぶんしりょう: 958.55547593g/mol
  • どういたいしつりょう: 958.55547593g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 13
  • 重原子数: 69
  • 回転可能化学結合数: 7
  • 複雑さ: 1820
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 3
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 12.1
  • トポロジー分子極性表面積: 205Ų

(2S,16S,17S,18R,19R,20S,21S,22R,23S,24E)-8-[4-(dicyclohexylmethyl)piperidin-1-yl]-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate 関連文献

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica